
Chlorhydrate de rac-Rotigotine
Vue d'ensemble
Description
Rac-Rotigotine Hydrochloride is a racemate of Rotigotine . It is a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor . It has high potency and selectivity as an agonist for the D-2 receptor . It is a non-ergot dopamine agonist drug used for the treatment of Parkinson’s disease .
Molecular Structure Analysis
The molecular formula of rac-Rotigotine Hydrochloride is C19H25NOS . It has a molecular weight of 351.93 . The structure includes a thienyl-ethyl group linked to a basic nitrogen, which contributes to its selectivity for the D2 receptor .Applications De Recherche Scientifique
Traitement de la maladie de Parkinson
La rotigotine est un agoniste dopaminergique développé pour le traitement de la maladie de Parkinson . Elle est sélective pour les récepteurs D1/D2/D3 et stimule les neurones dopaminergiques post-synaptiques dans une plage micromolaire . Le médicament commercialisé est constitué de l'énantiomère lévogyre, qui est environ 140 fois plus actif que son énantiomère dextrogyre .
Traitement du syndrome des jambes sans repos
Outre la maladie de Parkinson, la rotigotine est également indiquée pour le traitement du syndrome des jambes sans repos . Son activité d'antagoniste des récepteurs α2β adrénergiques et d'agoniste du récepteur sérotoninergique 5-HT1A contribue à son efficacité bénéfique in vivo .
Formule de patch transdermique
La rotigotine est commercialisée dans plusieurs pays sous forme de patch transdermique . Cette formule permet à la drogue d'être délivrée sur une période de 24 heures , offrant une alternative pratique lorsque l'administration non orale des médicaments est préférée .
Amélioration de la fonction motrice et globale
Des essais cliniques ont montré que la rotigotine améliore efficacement la fonction motrice et globale chez les patients atteints de la maladie de Parkinson au stade précoce ou avancé . Ces avantages semblent se maintenir dans les extensions en ouvert qui ont suivi les patients pendant 6 ans au maximum .
Amélioration des symptômes non moteurs
Il a été constaté que la rotigotine améliore certains symptômes non moteurs de la maladie de Parkinson, en particulier les troubles du sommeil et la qualité de vie liée à la santé . Cela en fait une option de traitement précieuse pour les patients dont la qualité de vie est considérablement affectée par ces symptômes .
Méthodes analytiques pour l'assurance qualité
Des méthodes analytiques basées sur la chromatographie liquide haute performance ont été développées pour analyser la rotigotine dans la matière première et ses patchs transdermiques . Ces méthodes assurent la qualité du produit en évaluant les impuretés dans la matière première et les formes pharmaceutiques de la rotigotine .
Études de séparation chirale
Des études ont été menées pour évaluer la séparation chirale de la rotigotine par chromatographie liquide haute performance . Ces études sont cruciales pour le développement de nouvelles formulations pharmaceutiques et les études de stabilité .
Processus de synthèse
Les processus de synthèse de la rotigotine ont été étudiés, y compris l'évaluation des différentes impuretés issues de ces processus . Comprendre ces impuretés est important pour la caractérisation pharmacocinétique et toxicologique de la rotigotine .
Mécanisme D'action
Target of Action
Rac-Rotigotine Hydrochloride is a non-ergoline dopamine agonist . It primarily targets dopamine receptors, specifically D1, D2, and D3 . It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and acts as an antagonist of the α2B-adrenergic receptor . These receptors play crucial roles in various neurological processes, including motor control, mood regulation, and reward mechanisms.
Mode of Action
As a full agonist of dopamine receptors, Rac-Rotigotine Hydrochloride mimics the neurotransmitter dopamine by activating its receptors . It binds to these receptors and triggers a response, thereby simulating the effect of dopamine. It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and the α2B-adrenergic receptor as an antagonist .
Biochemical Pathways
Rac-Rotigotine Hydrochloride affects the dopaminergic and serotonergic pathways by interacting with their respective receptors . By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission, which is often impaired in conditions like Parkinson’s disease and restless leg syndrome . Its interaction with the 5-HT1A serotonergic receptor and the α2B-adrenergic receptor also contributes to its overall pharmacological effects .
Pharmacokinetics
Rac-Rotigotine Hydrochloride is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration maintains stable plasma concentrations of the drug over 24 hours . The bioavailability of the drug is approximately 37% when administered transdermally . It is metabolized in the liver via cytochrome P450-mediated pathways and has an elimination half-life of 5-7 hours . The drug is excreted in urine (71%) and feces (23%) .
Result of Action
The activation of dopamine receptors by Rac-Rotigotine Hydrochloride leads to various molecular and cellular effects. It stimulates post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, it has been shown to protect against certain types of cellular damage .
Action Environment
The action of Rac-Rotigotine Hydrochloride can be influenced by various environmental factors. For instance, the stability of the drug can be affected by oxidation . Furthermore, genetic polymorphisms in drug-metabolizing enzymes such as cytochrome P450 2C19 and 2C9 can influence the pharmacokinetics and pharmacodynamics of the drug . The drug’s efficacy can also be affected by factors such as the patient’s age, overall health status, and the presence of other medications .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Rac-Rotigotine Hydrochloride is an agonist at all 5 dopamine receptor subtypes (D1-D5), but binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . Rac-Rotigotine Hydrochloride also inhibits dopamine uptake and prolactin secretion .
Cellular Effects
Rac-Rotigotine Hydrochloride has been shown to significantly reduce the symptoms of Parkinson’s disease . It ameliorates movement symptoms and activities of daily living limitations . It also improves sleep quality .
Molecular Mechanism
Rac-Rotigotine Hydrochloride works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Rac-Rotigotine Hydrochloride shows constant in vivo absorption, resembling zero-order kinetics . This constant absorption through the skin into the central circulation is a basis for stable drug exposure .
Metabolic Pathways
Rac-Rotigotine Hydrochloride is subject to a pronounced metabolism through several pathways, including various Cytochrome P450 enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .
Transport and Distribution
Rac-Rotigotine Hydrochloride is lipid soluble, readily penetrating through the skin, and skin-compatible . It is delivered into the systemic circulation from transdermal patches in a continuous manner, similar to an intravenous infusion .
Propriétés
IUPAC Name |
6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)
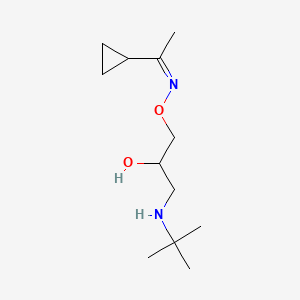
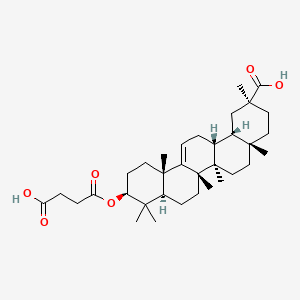
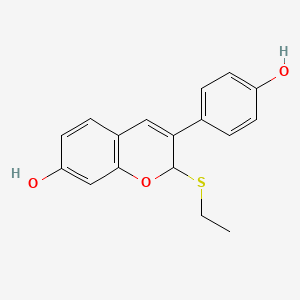
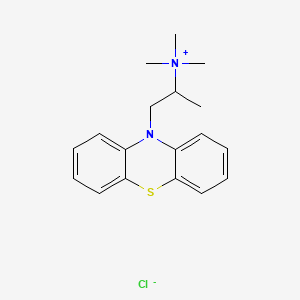
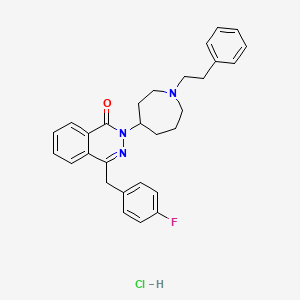
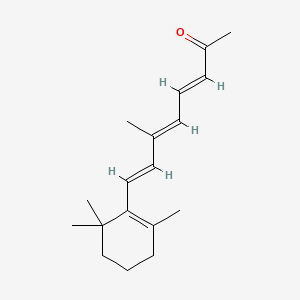
![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)
